Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound you’re asking about, “Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate”, likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure of “this compound” would likely include this thiophene ring, along with additional functional groups attached to the ring.Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule . These reactions can include nucleophilic substitutions, electrophilic substitutions, and various types of condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary widely, depending on the specific compound . These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Scientific Research Applications
Synthesis and Antimicrobial/Antioxidant Applications
Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Studies
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, which share structural motifs with the specified compound, has shown significant antimicrobial and antioxidant activities. These compounds have been evaluated for their potential in pharmaceutical applications due to their profound antioxidant potential and excellent antibacterial and antifungal properties (Raghavendra et al., 2016).
Anti-Rheumatic Potential
Exploring Anti-Rheumatic Effects
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, demonstrating potential for further research in anti-rheumatic applications (Sherif & Hosny, 2014).
Heterocyclic Chemistry and Drug Synthesis
Facilitating Drug Synthesis via Heterocyclic Chemistry
Research on the synthesis of novel heterocycles using thiophene derivatives, including Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate, has contributed to the development of potential anticancer agents. This area of study exemplifies the compound's role in creating new therapeutic options through innovative chemical reactions and structural modifications (Abdel-Motaal et al., 2020).
Synthetic Utility in Organic Chemistry
Synthesis of Functionalized Molecules for Organic Materials
The synthesis and characterization of various organic compounds and materials, including dyes and polymers, have been explored using thiophene derivatives. These studies highlight the compound's utility in designing materials with specific optical, electronic, or mechanical properties, underscoring its significance in materials science and engineering (Rangnekar & Sabnis, 2007).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Future Directions
Thiophene-based compounds continue to be a topic of interest in various fields of research, due to their wide range of properties and potential applications . Future research may focus on developing new synthesis methods for these compounds, exploring their potential uses in various applications, and investigating their mechanisms of action .
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFQKFXFORMQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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